ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1396791-83-5
VCID: VC7721081
InChI: InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C17H18F3N5O4
Molecular Weight: 413.357

ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

CAS No.: 1396791-83-5

Cat. No.: VC7721081

Molecular Formula: C17H18F3N5O4

Molecular Weight: 413.357

* For research use only. Not for human or veterinary use.

ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate - 1396791-83-5

Specification

CAS No. 1396791-83-5
Molecular Formula C17H18F3N5O4
Molecular Weight 413.357
IUPAC Name ethyl 1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate
Standard InChI InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3
Standard InChI Key PXEMSRYQHSWQTM-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl group and at the 3-position with an ethyl carboxylate moiety. The trifluoromethoxy group (–OCF₃) introduces electron-withdrawing characteristics, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, traits often leveraged in drug design .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₇F₃N₅O₅
Molecular Weight427.34 g/mol
Canonical SMILESCCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Topological Polar Surface Area118 Ų

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of piperidine-derived esters typically involves multi-step sequences, including cyclization, nucleophilic substitution, and esterification. For example, the preparation of ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (a structural analog) involves reacting piperidine-4-carboxylic acid derivatives with activated aryl halides under basic conditions, achieving a 54% yield after hydrolysis and purification .

Proposed Synthesis Route

  • Piperidine-3-carboxylate Formation: Ethyl piperidine-3-carboxylate is synthesized via esterification of piperidine-3-carboxylic acid with ethanol under acidic catalysis.

  • Tetrazole Carbonylation: The tetrazole-carbonyl group is introduced through a coupling reaction, such as a nucleophilic acyl substitution between the piperidine nitrogen and a tetrazole-5-carbonyl chloride derivative.

  • Aryl Substitution: The 4-(trifluoromethoxy)phenyl group is appended to the tetrazole ring via Suzuki-Miyaura coupling or direct arylation, leveraging palladium catalysts .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1Ethanol, H₂SO₄, reflux, 12 h85%
2Tetrazole-5-carbonyl chloride, DCM, Et₃N, 0°C→RT60%
34-(Trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C45%

Physicochemical and Spectral Properties

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a multiplet for the piperidine protons (δ 2.5–3.5 ppm), and aromatic resonances for the phenyl group (δ 7.2–7.8 ppm) .

  • MS (ESI+): A molecular ion peak at m/z 428.1 [M+H]⁺ aligns with the molecular formula C₁₇H₁₇F₃N₅O₅ .

CompoundTargetIC₅₀/EC₅₀Citation
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylateAntibacterial12 µM
3-[1-(1-[3,4-Bis(trifluoromethyl)phenyl]pyrazole-3-carbonyl)piperidin-4-yl]-4,5-difluoro-1H-benzimidazol-2-oneTRPA19 nM

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